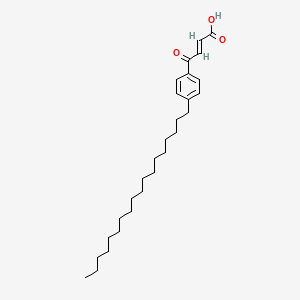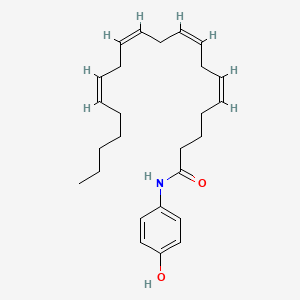
CHPG (sodium salt)
Übersicht
Beschreibung
CHPG sodium salt is a selective mGluR5 agonist12. It attenuates SO2-induced oxidative stress and inflammation through the TSG-6/NF-κB pathway in BV2 microglial cells12. It also protects against traumatic brain injury (TBI) in vitro and in vivo by activating the ERK and Akt signaling pathways12.
Synthesis Analysis
The synthesis of CHPG (sodium salt) is not explicitly mentioned in the search results. However, the synthesis of similar organic salts involves characterizing their chemical structure using techniques like FTIR, 1D NMR, 2D NMR, and elemental analysis3.
Molecular Structure Analysis
The molecular formula of CHPG sodium salt is C8H7ClNNaO345. Its molecular weight is 223.59 g/mol45. The structure of CHPG sodium salt can be represented by the canonical SMILES string: C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] 4.
Chemical Reactions Analysis
The specific chemical reactions involving CHPG (sodium salt) are not detailed in the search results. However, it’s known that CHPG sodium salt is a selective mGluR5 agonist2.
Physical And Chemical Properties Analysis
CHPG sodium salt is a solid substance5. It has a solubility of 90 mg/mL in DMSO (ultrasonic) and 4 mg/mL in water (ultrasonic and warming)5. It should be stored at 4°C, dry, and sealed5.
Wissenschaftliche Forschungsanwendungen
Use in Neuroscience Research : (RS)-2-Chloro-5-Hydroxyphenylglycine (CHPG) has been shown to selectively activate mGlu5 receptors compared to mGlu1 alpha receptors when expressed in CHO cells. This selective mGlu5 receptor agonist also potentiates NMDA-induced depolarizations in rat hippocampal slices, indicating that CHPG may be a useful tool for studying the role of mGlu5 receptors in the central nervous system (Doherty et al., 1997).
Impact on Blood Pressure and Cardiovascular Disease : A study discussing the relation between salt intake and blood pressure highlighted the direct relation between salt intake and blood pressure levels. While not directly referencing CHPG, this study contributes to the broader understanding of sodium's role in cardiovascular health (Chobanian & Hill, 2000).
Influence in Public Health Policy : The Community Health Practice Guidelines (CHPG) project developed a systematic approach to evaluate evidence on the effectiveness and efficiency of community health interventions. Although this use of the acronym "CHPG" differs from the chemical compound , the research offers insight into public health policy development (Gyorkos et al., 1994).
Applications in Energy Storage : Research on sodium and sodium-ion batteries over the past 50 years, including the role of sodium salts like CHPG, has highlighted their potential in high-energy batteries for load leveling and electrical vehicles. This demonstrates the chemical's relevance in the field of renewable energy and storage technologies (Delmas, 2018).
Safety And Hazards
CHPG sodium salt is not classified as a hazardous substance or mixture6. However, it’s recommended to use full personal protective equipment, avoid breathing vapors, mist, dust or gas, ensure adequate ventilation, and evacuate personnel to safe areas when handling it6. In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken6.
Zukünftige Richtungen
The future directions of CHPG (sodium salt) are not explicitly mentioned in the search results. However, given its role as a selective mGluR5 agonist and its potential in attenuating oxidative stress and inflammation, it could be further explored in the context of neurodegenerative diseases and brain injuries.
Please note that this information is based on the available search results and may not cover all aspects of CHPG (sodium salt). For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZZIISUUINJT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CHPG Sodium salt | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)
![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)
